4-bromo-N-(2,2,2-trichloro-1-(pyrrolidin-1-yl)ethyl)benzamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of a compound is determined by the arrangement of atoms within the molecule and the bonds that hold these atoms together. Unfortunately, specific information about the molecular structure of “4-bromo-N-(2,2,2-trichloro-1-(pyrrolidin-1-yl)ethyl)benzamide” is not available .Scientific Research Applications
Synthesis and Characterization
The compound and its derivatives are often synthesized as part of research into novel chemical entities with potential biological activities. For instance, the synthesis and characterization of N-allyl-4-piperidyl benzamide derivatives, which might include structures similar to 4-bromo-N-(2,2,2-trichloro-1-(pyrrolidin-1-yl)ethyl)benzamide, have been explored for their chemical properties and potential as non-peptide CCR5 antagonists, which are of interest in HIV treatment research (Cheng De-ju, 2014).
Biological Activities
Research into the biological activities of benzamide derivatives, including those structurally related to 4-bromo-N-(2,2,2-trichloro-1-(pyrrolidin-1-yl)ethyl)benzamide, has shown promising results in various domains, such as anticancer and anti-inflammatory effects. For example, certain benzamide derivatives have been synthesized and tested for their potential as anticancer and anti-5-lipoxygenase agents, indicating a possible role in cancer treatment and inflammation reduction (A. Rahmouni et al., 2016).
Antipsychotic Potential
Studies on compounds like remoxipride hydrochloride, which share functional groups with 4-bromo-N-(2,2,2-trichloro-1-(pyrrolidin-1-yl)ethyl)benzamide, have contributed to understanding the structural requirements for antipsychotic drugs. The orientation of the carboxamide moiety and the side chain conformation in these molecules have been linked to dopamine receptor blocking activity, which is crucial in the development of treatments for conditions like schizophrenia (T. Högberg et al., 1986).
Chemical Properties and Reactivity
The reactivity and chemical properties of bromo and chloro substituted benzamides, which are closely related to the target compound, have been extensively studied. These investigations provide insights into the mechanisms of halogenation reactions, the influence of substituents on molecular geometry, and the potential for forming complex structures, which are fundamental in the design of new chemical entities for pharmaceutical applications (G. Binzet et al., 2009).
Mechanism of Action
Safety and Hazards
Future Directions
The future directions for research on “4-bromo-N-(2,2,2-trichloro-1-(pyrrolidin-1-yl)ethyl)benzamide” could include further investigation into its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. This could provide valuable information for potential applications in various fields .
properties
IUPAC Name |
4-bromo-N-(2,2,2-trichloro-1-pyrrolidin-1-ylethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrCl3N2O/c14-10-5-3-9(4-6-10)11(20)18-12(13(15,16)17)19-7-1-2-8-19/h3-6,12H,1-2,7-8H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGFUYJNBINRBOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(C(Cl)(Cl)Cl)NC(=O)C2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrCl3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-(2,2,2-trichloro-1-(pyrrolidin-1-yl)ethyl)benzamide |
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